4-异喹啉锌溴化物 0.5 M 四氢呋喃溶液

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

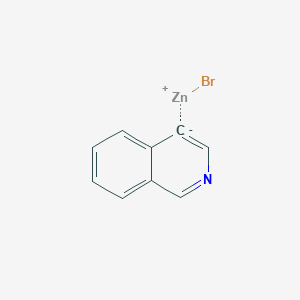

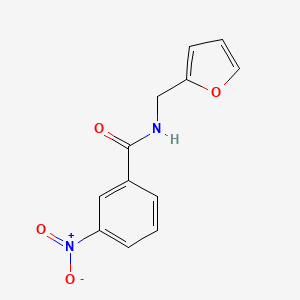

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is a chemical compound with the molecular formula C9H6BrNZn . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular weight of 4-Isoquinolinzinc bromide is 273.44464 . For a more detailed molecular structure analysis, it would be beneficial to refer to the MOL file associated with the compound .Chemical Reactions Analysis

The specific chemical reactions involving 4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran are not provided in the sources retrieved. For detailed chemical reaction analysis, it’s recommended to refer to scientific literature or contact a chemical expert .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran, such as its melting point, boiling point, and density, are not specified in the sources retrieved . For a comprehensive analysis, it’s recommended to refer to a detailed chemical property database or the product’s Material Safety Data Sheet (MSDS).科学研究应用

Cross-Coupling Reactions

4-Isoquinolinzinc bromide serves as a valuable reagent in cross-coupling reactions. Specifically, it participates in Negishi cross-coupling reactions with various organic halides (e.g., aryl or alkyl halides). These reactions allow for the synthesis of complex organic molecules by forming carbon-carbon bonds. Researchers use this method to create diverse scaffolds for drug discovery and materials science .

Synthesis of Acrylic Acid Derivatives

As an intermediate, 4-Isoquinolinzinc bromide plays a crucial role in the synthesis of acrylic acid derivatives. These derivatives are essential building blocks for various applications, including polymer chemistry, coatings, and adhesives. The compound’s reactivity allows for efficient transformations to yield functionalized acrylic acids .

Total Synthesis of Natural Products

Researchers have employed 4-Isoquinolinzinc bromide in the total synthesis of natural products. Notably, it has been a key player in the final steps of synthesizing specific natural compounds. One example is the synthesis of mucosin, a bioactive natural product. By strategically incorporating this organozinc reagent, chemists achieve efficient and selective transformations .

Functional Group Transformations

The compound’s unique reactivity enables functional group transformations. For instance:

- Heterocycle Synthesis : Researchers utilize this reagent to construct heterocyclic structures, especially those containing nitrogen atoms .

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, 4-Isoquinolinzinc bromide contributes to the synthesis of novel drug candidates. Researchers modify the isoquinoline core using this reagent to create libraries of compounds for biological testing. The resulting molecules may exhibit promising pharmacological properties, such as enzyme inhibition or receptor modulation .

Materials Science and Catalysis

Due to its unique properties, 4-Isoquinolinzinc bromide finds applications in materials science. Researchers explore its use as a catalyst or precursor for functional materials. For instance, it may participate in the preparation of luminescent materials, sensors, or conductive polymers. The ability to tailor its reactivity allows for fine-tuning material properties .

作用机制

安全和危害

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water

属性

IUPAC Name |

bromozinc(1+);4H-isoquinolin-4-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQAGSSBRNEDNW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CN=CC2=C1.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2685843.png)

![3'-(3-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2685846.png)

![3-{[6-(5-Formyl-2-methylphenoxy)-5-nitro-4-pyrimidinyl]oxy}-4-methylbenzenecarbaldehyde](/img/structure/B2685850.png)

![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-cyclohex-3-en-1-ylacetamide](/img/structure/B2685852.png)